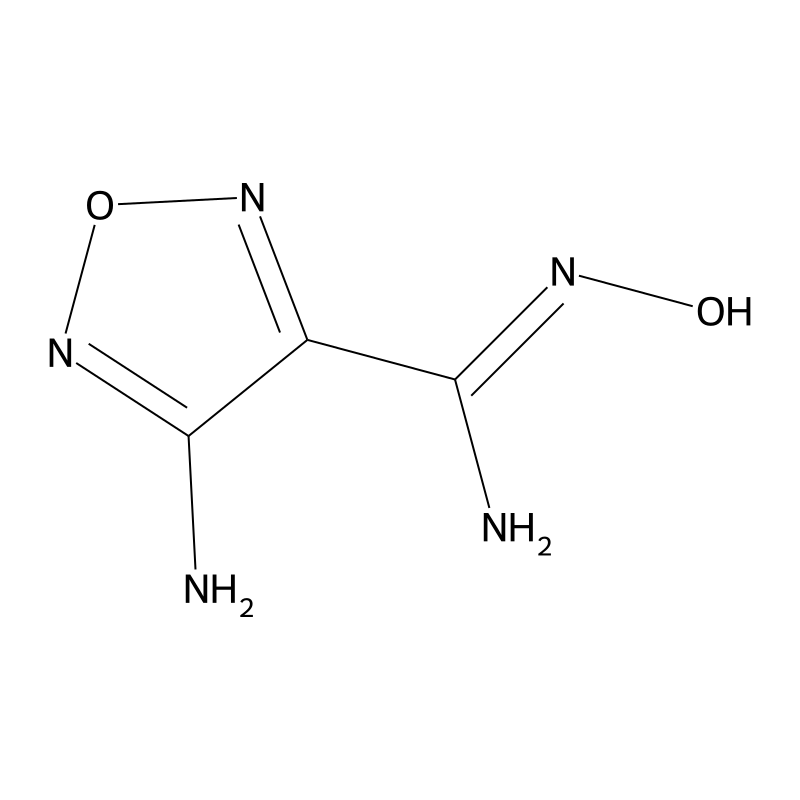4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Availability and Identification
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (4-ANOH) is a chemical compound identified by the registry number CAS 13490-32-9. It can be obtained from various chemical suppliers [Molport].
Potential Research Areas
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.11 g/mol. It is characterized by its unique oxadiazole structure, which includes an amino group and a hydroxyl group. This compound is classified under the category of carboximidamides, which are known for their diverse biological activities and potential applications in medicinal chemistry and materials science .
The chemical reactivity of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be attributed to the presence of functional groups such as the amino and hydroxyl groups. These groups facilitate various reactions, including:
- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
- Condensation reactions: The hydroxyl group can participate in condensation reactions, leading to the formation of more complex molecules.
- Dehydration: Under certain conditions, this compound may undergo dehydration to form related oxadiazole derivatives.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits various biological activities that make it a subject of interest in pharmacological research. Some noted activities include:
- Antimicrobial properties: Studies have shown that compounds with oxadiazole moieties can exhibit antimicrobial effects against various pathogens.
- Antitumor activity: Certain derivatives of oxadiazoles have been reported to display cytotoxic effects on cancer cell lines.
- Enzyme inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways.
These biological properties suggest that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide could be explored for therapeutic applications.
The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through several methods:
- Condensation reactions: Reacting appropriate hydrazine derivatives with carbonyl compounds can yield oxadiazoles.
- Hydroxylation: Introducing a hydroxyl group can be accomplished through oxidation reactions involving suitable precursors.
- Amidation: The carboximidamide functionality can be introduced via amidation reactions using amines and isocyanates.
These synthetic routes allow for the modification of the compound to enhance its properties or tailor it for specific applications .
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating infections and cancers.
- Polymer Science: This compound can serve as a monomer or additive in the synthesis of polyurethanes and other polymers due to its reactive functional groups .
- Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing new agrochemicals.
Interaction studies involving 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant interactions with proteins involved in metabolic pathways. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
Several compounds share structural similarities with 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-1,2,5-Oxadiazole-3-Carboxylic Acid | 78350-50-2 | 0.64 |
| Ethyl 4-Amino-1,2,5-Oxadiazole-3-Carboxylate | 17376-63-5 | 0.56 |
| (Z)-4-Amino-N'-Hydroxy-1,2,5-Oxadiazole-3-Carboximidamide | 13490-32-9 | 0.65 |
These compounds highlight the uniqueness of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide due to its specific functional groups that contribute to its distinct biological activities and chemical reactivity.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








